3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide
Description
The compound 3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene 1,1-dioxide (sulfone) core linked via an amide bond to a 1,2,3-triazole ring substituted with a 4-methylphenyl group at position 1 and a methyl group at position 5.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-3-5-13(6-4-10)19-11(2)14(17-18-19)15(20)16-12-7-8-23(21,22)9-12/h3-6,12H,7-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUORGKGLTZNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It incorporates a triazole moiety, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is . The structure features a tetrahydrothiophene ring fused with a triazole and an amide functional group, which may contribute to its biological activity.
Pharmacological Activities
Recent studies have highlighted several biological activities associated with triazole derivatives, including:
- Anticancer Activity : Triazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity at nanomolar concentrations against human leukemic T-cells, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .
- Antimicrobial Properties : Compounds containing the triazole ring have been reported to exhibit antimicrobial activity against a range of pathogens. The structural features of the triazole enhance binding affinity to microbial targets, leading to effective inhibition of growth .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of various triazole derivatives found that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis via caspase activation and disruption of mitochondrial function .
Case Study 2: Antimicrobial Efficacy
Research on a series of triazole-containing compounds indicated that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components:
- Triazole Ring : Essential for biological activity; modifications on this ring can enhance potency.
- Substituents on Aromatic Rings : The presence of electron-donating groups (like methyl) can improve solubility and bioavailability.
- Functional Groups : Amides and thiophene rings contribute to increased interaction with biological targets.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | IC50 < 10 µM | Induction of apoptosis |
| Antimicrobial | MIC ≤ 15 µg/mL | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Triazole-Sulfone Derivatives
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide (CAS 1247491-51-5) Core: Tetrahydrothiophene 1,1-dioxide linked to 1,2,3-triazole. Substituents: Aminomethyl group at triazole position 4 (vs. 4-methylphenyl and methyl groups in the target compound).
Halogenated Triazole-Thiones
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Core: 1,2,4-Triazole-thione fused with chlorophenyl groups. Substituents: Two chlorine atoms on phenyl rings and a thione group. Key Differences: The thione group and chlorine substituents enhance hydrogen-bonding capacity (N—H···S, O—H···S), as observed in its crystal lattice, which may improve solubility in polar solvents compared to the methyl-dominated target compound .
Spirocyclic Sulfones
N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides Core: Spirocyclic sulfone with a fused dithia-azacycle. Substituents: Varied N-substituents (e.g., alkyl, aryl).
Physicochemical Properties
Crystallographic and Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
